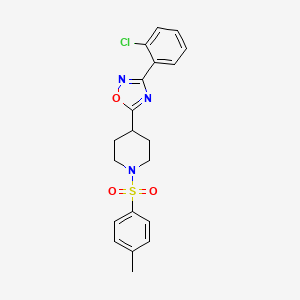
3-(2-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a chemical compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Activity : A study identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with significant activity against several breast and colorectal cancer cell lines. This compound was found to induce apoptosis and arrest cells in the G(1) phase. The molecular target was identified as TIP47, an IGF II receptor binding protein, highlighting the potential of 1,2,4-oxadiazoles as anticancer agents and the importance of structure-activity relationships in their development (Zhang et al., 2005).
Antimicrobial Activity : Various 1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activity. For instance, certain derivatives displayed significant potency against Gram-positive and Gram-negative bacteria as well as fungi, suggesting their utility in developing new antimicrobial agents (Kapadiya et al., 2020).
Anti-inflammatory and Anti-thrombotic Properties
- Anti-inflammatory and Anti-thrombotic Effects : Research on 1,3,4-oxadiazole derivatives has shown promising in-vitro and in-vivo anti-inflammatory activity, as well as significant roles in enhancing clotting time in rat models. These findings support the potential of these compounds in the development of anti-inflammatory pharmaceutical products and suggest their use in addressing cardiovascular diseases (Basra et al., 2019).
Enzyme Inhibition
- MAO Inhibition : The compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been tested as a potential inhibitor of human monoamine oxidase (MAO) A and B, showing notable inhibition with specificity. This suggests its utility in the discovery of therapeutic agents for neurodegenerative disorders, such as Parkinson’s disease (Efimova et al., 2023).
Tubulin Inhibition
- Cytotoxicity and Tubulin Inhibition : A rationale design and synthesis of 1,3,4-oxadiazole analogues demonstrated potent cytotoxicity and tubulin inhibition, suggesting these compounds as promising candidates for anticancer drug development. The study underscores the significance of these heterocycles in medicinal chemistry for targeting tubulin polymerization in cancer therapy (Ahsan et al., 2017).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-6-8-16(9-7-14)28(25,26)24-12-10-15(11-13-24)20-22-19(23-27-20)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEDRQRCQSJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776260.png)

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)
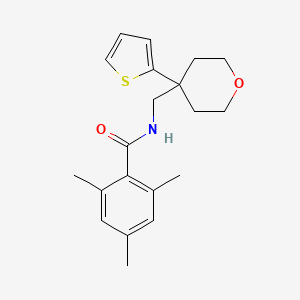
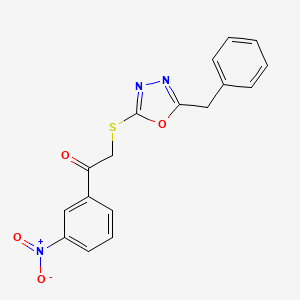

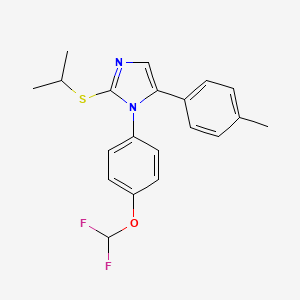

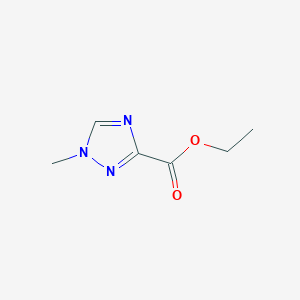
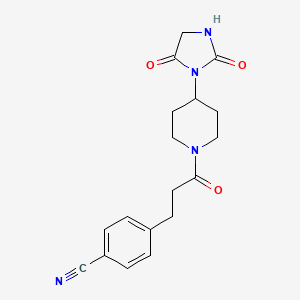
![N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2776278.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2776281.png)
